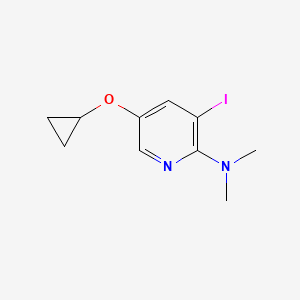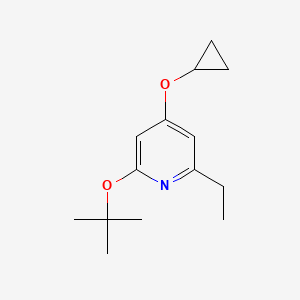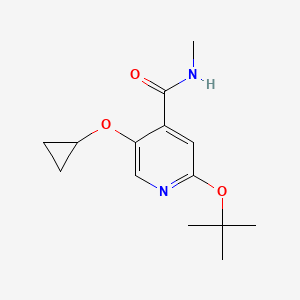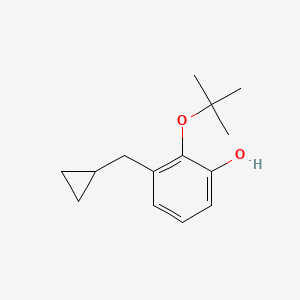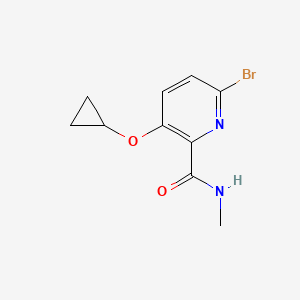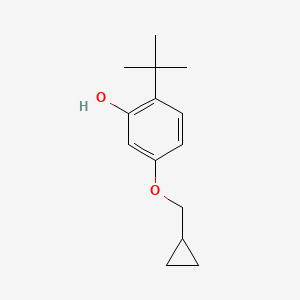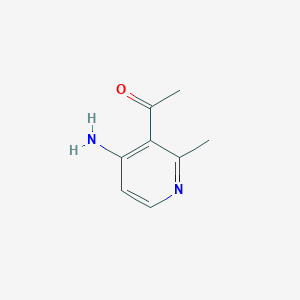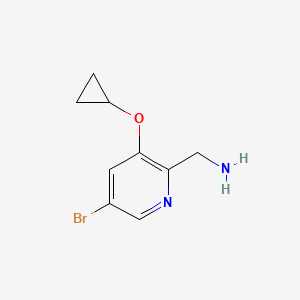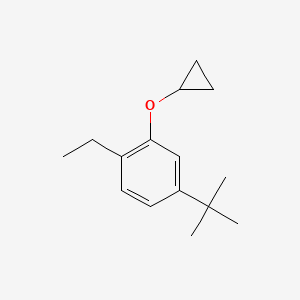
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine: is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.231 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with dimethyl and nitro substituents. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
N-cyclopropyl-3-nitropyridin-4-amine: Similar structure but lacks the dimethyl and cyclopropoxy groups.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar functional groups but different core structure.
Uniqueness: 3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine is unique due to its combination of cyclopropoxy, dimethyl, and nitro groups attached to a pyridine ring.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-8(13(14)15)5-11-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
WXANEIRANZELSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




